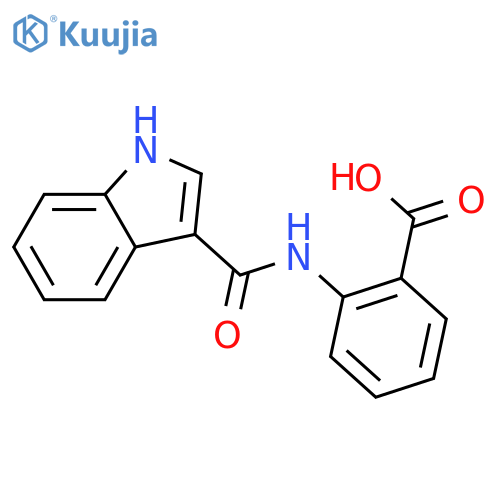

Cas no 171817-95-1 (2-(1H-Indole-3-carboxamido)benzoic acid)

171817-95-1 structure

商品名:2-(1H-Indole-3-carboxamido)benzoic acid

2-(1H-Indole-3-carboxamido)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1H-Indole-3-carboxamido)benzoic acid

- [ "" ]

- 2-[(1H-Indol-3-ylcarbonyl)amino]benzoic acid

- 9567AF

- 2-[(1H-Indole-3-yl)carbonylamino]benzoic acid

- 2-(1H-indole-3-carbonylamino)benzoic acid

- DA-69674

- CS-0017304

- 171817-95-1

- 2-(1H-INDOLE-3-AMIDO)BENZOIC ACID

- FS-8743

- HY-N1643

- AKOS000202607

-

- インチ: 1S/C16H12N2O3/c19-15(12-9-17-13-7-3-1-5-10(12)13)18-14-8-4-2-6-11(14)16(20)21/h1-9,17H,(H,18,19)(H,20,21)

- InChIKey: DRWUBVFXVNQIND-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C12)N([H])C1=C([H])C([H])=C([H])C([H])=C1C(=O)O[H]

計算された属性

- せいみつぶんしりょう: 280.08479225g/mol

- どういたいしつりょう: 280.08479225g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.2

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 色と性状: Brown powder

- 密度みつど: 1.450±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 248 ºC (acetic acid )

- ようかいど: Insuluble (7.0E-3 g/L) (25 ºC),

2-(1H-Indole-3-carboxamido)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN6047-1 ml * 10 mm |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 1 ml * 10 mm |

¥ 4040 | 2024-07-20 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-5 mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 5mg |

¥5365.00 | 2022-04-26 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H92040-5mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | ,98.0% | 5mg |

¥5600.0 | 2023-09-07 | |

| TargetMol Chemicals | TN6047-1 mL * 10 mM (in DMSO) |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4,040 | 2023-07-11 | |

| A2B Chem LLC | AE97312-20mg |

2-(1H-Indole-3-carboxaMido)benzoic acid |

171817-95-1 | ≥98% | 20mg |

$1344.00 | 2024-04-20 | |

| TargetMol Chemicals | TN6047-5mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 5mg |

¥ 3940 | 2024-07-20 | ||

| TargetMol Chemicals | TN6047-5 mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 98% | 5mg |

¥ 3,940 | 2023-07-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H92040-5 mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 5mg |

¥5600.0 | 2022-04-27 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-5mg |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 5mg |

¥ 3940 | 2023-09-08 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6047-1 mL * 10 mM (in DMSO) |

2-(1H-Indole-3-carboxamido)benzoic acid |

171817-95-1 | 1 mL * 10 mM (in DMSO) |

¥ 4040 | 2023-09-08 |

2-(1H-Indole-3-carboxamido)benzoic acid 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

171817-95-1 (2-(1H-Indole-3-carboxamido)benzoic acid) 関連製品

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:171817-95-1)2-(1H-Indole-3-carboxamido)benzoic acid

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ